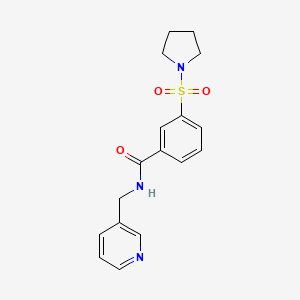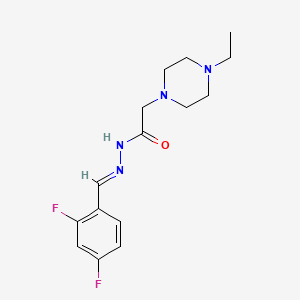![molecular formula C21H29N3O5 B5599178 8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including the preparation of intermediate compounds optionally substituted at the 8 position. These intermediates undergo further reactions to yield the final compounds. The synthesis process is crucial for generating compounds with potential antihypertensive activities, as demonstrated by Caroon et al. (1981) in their exploration of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of derivatives similar to the compound can be elucidated using techniques such as single-crystal X-ray diffraction. This method allows for the detailed examination of the compound's molecular geometry, revealing the spatial arrangement of atoms within the molecule and any potential conformations it may adopt (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving this compound encompass a variety of transformations, including hydrolysis and acylation of the imino group in E/Z-isomers of related compounds. These reactions play a critical role in modifying the chemical structure and consequently the biological activity of these molecules (Belikov et al., 2013).
Scientific Research Applications
Antihypertensive Activity
The compound and its derivatives have been studied for their potential antihypertensive effects. Research indicates that certain derivatives exhibit significant activity as antihypertensive agents, particularly those with specific substitutions at the 4 position. These compounds have been tested in spontaneous hypertensive rats, showing potential as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).
Muscarinic Agonist Activity
This class of compounds has also been explored for its potential in treating conditions related to the muscarinic receptors. Specific derivatives have shown binding affinities for M1 and M2 receptors, indicating their use in ameliorating conditions like scopolamine-induced impairment in rats and exhibiting partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).
Potential in Treating Brain Edema and Memory Deficits
Several derivatives of this compound have shown inhibitory action on neural Ca-uptake and have protective action against brain edema and memory and learning deficits in animal models. This indicates a potential therapeutic application in conditions related to brain health and cognitive functions (Tóth et al., 1997).
Antimicrobial Activity
Derivatives containing the morpholine moiety have been synthesized and tested for their antimicrobial properties. Some of these compounds have been found to possess good or moderate antimicrobial activity, which opens up possibilities for their use in treating various microbial infections (Sahin et al., 2012).
Arylsulfochlorination and Structural Studies
The compound and its derivatives have been a subject of study in arylsulfochlorination reactions, contributing to the understanding of their structural and chemical properties. These studies are crucial for further modifications and applications of these compounds in various fields (Kayukova et al., 2020).
Novel Alkaloids Discovery
Research has also led to the discovery of novel oxazoline alkaloids related to this compound, which were isolated from plant extracts. These discoveries contribute to the expanding library of naturally occurring compounds with potential pharmacological activities (Xiao et al., 2016).
properties
IUPAC Name |
8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-19(23-10-13-27-14-11-23)16-22-8-6-21(7-9-22)17-24(20(26)29-21)12-15-28-18-4-2-1-3-5-18/h1-5H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUOQJPYMDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)
![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)